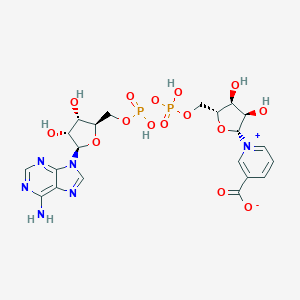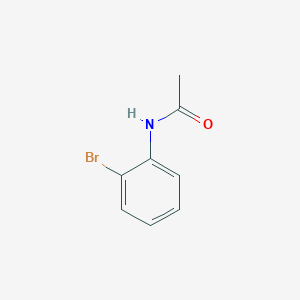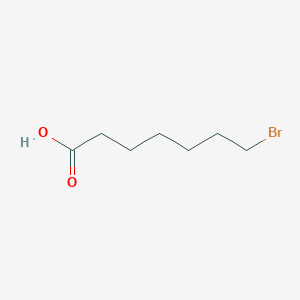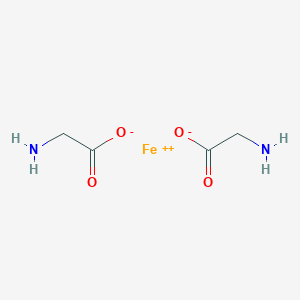
双甘氨酸亚铁
描述
Ferrous bisglycinate is an iron (II) chelate formed by the reaction of ferrous ions with glycine. This compound is used as a dietary supplement to address iron deficiency and anemia. It is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .
科学研究应用
Ferrous bisglycinate is extensively used in scientific research due to its high bioavailability and reduced side effects. It is used in:
Chemistry: As a model compound for studying iron chelation and bioavailability.
Biology: To study iron metabolism and its effects on cellular functions.
Medicine: As a supplement to treat iron deficiency anemia, especially in pregnant women and children.
Industry: For food fortification and as a nutrient supplement in animal feed.
作用机制
Target of Action
Ferrous bisglycinate is primarily targeted towards the cells of the small intestine . It is absorbed like an amino acid by these cells . The compound’s primary role is to act as a source of dietary iron .
Mode of Action
Ferrous bisglycinate forms a ring structure when reacting with glycine, acting as both a chelate and a nutritionally functional molecule . Two molecules of the amino acid glycine are bound covalently to a molecule of iron . This chelated form of iron is thought to be more bioavailable and associated with fewer gastrointestinal (GI) adverse events as compared with iron salts .
Biochemical Pathways
The primary biochemical pathway affected by ferrous bisglycinate is the formation of new red blood cells and hemoglobin . Hemoglobin is a substance that gives these cells the ability to transport oxygen . Iron is vital for this process .
Pharmacokinetics
It is known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
Result of Action
The result of ferrous bisglycinate’s action is an increase in the body’s iron stores . This leads to an increase in the formation of new red blood cells and hemoglobin, thereby improving the body’s ability to transport oxygen .
Action Environment
The action of ferrous bisglycinate can be influenced by various environmental factors. For instance, the bioavailability of ferrous bisglycinate is thought to be higher and associated with fewer GI adverse events as compared with iron salts . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the pH level of the stomach and the presence of other dietary components .
生化分析
Biochemical Properties
Ferrous bisglycinate consists of one molecule of ferrous iron bound to two molecules of glycine to form two heterocyclic rings . The absorption of iron from ferrous bisglycinate is regulated through the same physiological mechanisms as other inorganic forms of iron .
Cellular Effects
Ferrous bisglycinate increases hemoglobin concentration and reduces gastrointestinal adverse events more effectively than other iron supplements in pregnant women . No significant differences in hemoglobin or ferritin concentrations are observed among children .
Molecular Mechanism
Ferrous bisglycinate acts as both a chelate and a nutritionally functional compound . It forms a ring structure when reacting with glycine . It is found in foods for food enrichment or in supplements for the treatment of iron deficiency or iron deficiency anemia .
Temporal Effects in Laboratory Settings
Supplementation with ferrous bisglycinate for 4–20 weeks resulted in higher hemoglobin concentrations in pregnant women and fewer reported gastrointestinal adverse events .
Dosage Effects in Animal Models
In an animal model, ferrous bisglycinate chelate normalized microbiota and prevented colitis . Other iron supplements had higher detrimental effects .
Metabolic Pathways
The absorption of iron from ferrous bisglycinate adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine, and is subsequently hydrolysed into its iron and glycine components .
Transport and Distribution
Iron from ferrous bisglycinate is probably mainly transported into enterocytes via DMT1 like FeSO4 . Zip14 may play a certain role in the intestinal iron transport .
准备方法
Synthetic Routes and Reaction Conditions: Ferrous bisglycinate is synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction typically occurs in an aqueous medium, and the product is spray-dried without removing the citric acid . Another method involves adding glycine and carbonyl iron dust to water, followed by the addition of ferrous sulfate heptahydrate and other stabilizing agents .
Industrial Production Methods: The industrial production of ferrous bisglycinate involves large-scale reactors where the reaction between reduced iron and glycine is carried out under controlled conditions. The product is then spray-dried to obtain a fine, free-flowing powder that is highly hygroscopic .
Types of Reactions:
Oxidation: Ferrous bisglycinate can undergo oxidation to form ferric bisglycinate.
Reduction: It can be reduced back to elemental iron under specific conditions.
Substitution: The glycine ligands can be substituted with other amino acids or chelating agents.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in an aqueous medium.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Other amino acids or chelating agents in an aqueous medium.
Major Products:
Oxidation: Ferric bisglycinate.
Reduction: Elemental iron.
Substitution: Various amino acid chelates.
相似化合物的比较
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Sucrosomial iron
Comparison: Ferrous bisglycinate is unique due to its high bioavailability and reduced gastrointestinal side effects. Studies have shown that it is more effective in increasing hemoglobin levels and has fewer adverse effects compared to ferrous sulfate and ferrous fumarate . Sucrosomial iron also shows high bioavailability but is less commonly used .
属性
IUPAC Name |
2-aminoacetate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOFCXYHMWROH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FeN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173978 | |
| Record name | Ferrous bisglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20150-34-9 | |
| Record name | Ferrous glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous bisglycinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ferrous bisglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron, bis(glycinato-.kappa.N,.kappa.O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS BISGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

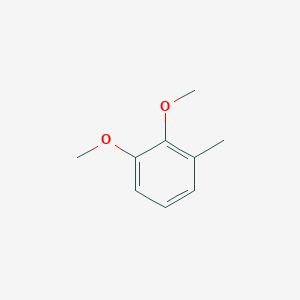

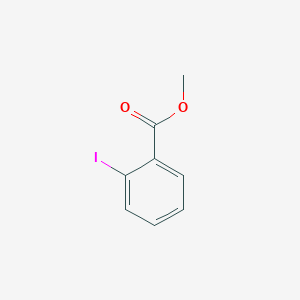


![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

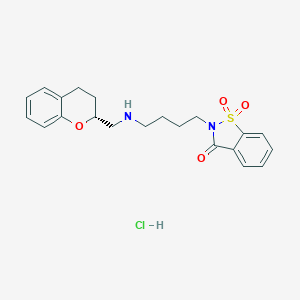
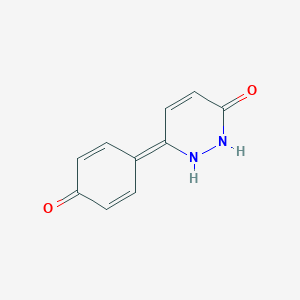
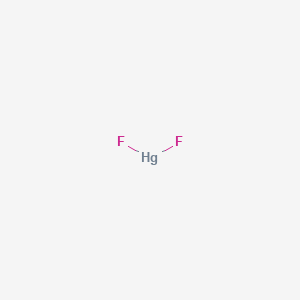
![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
